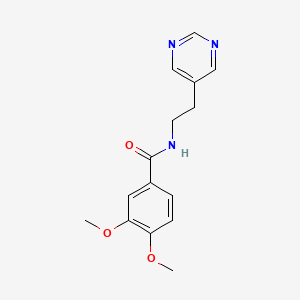

3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide

Descripción

3,4-Dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is a benzamide derivative characterized by a 3,4-dimethoxy-substituted benzene ring linked via an amide bond to a 2-(pyrimidin-5-yl)ethyl group. This structural motif is common in medicinal chemistry due to the pyrimidine ring’s capacity for hydrogen bonding and the methoxy groups’ influence on lipophilicity and electronic properties.

Propiedades

IUPAC Name |

3,4-dimethoxy-N-(2-pyrimidin-5-ylethyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-20-13-4-3-12(7-14(13)21-2)15(19)18-6-5-11-8-16-10-17-9-11/h3-4,7-10H,5-6H2,1-2H3,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REVWBAOQYHEVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)NCCC2=CN=CN=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,4-dimethoxybenzoic acid and 2-(pyrimidin-5-yl)ethylamine.

Amide Formation: The carboxylic acid group of 3,4-dimethoxybenzoic acid is activated using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The activated acid is then reacted with 2-(pyrimidin-5-yl)ethylamine to form the desired amide bond.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions

3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding quinones under strong oxidizing conditions.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles like thiols or amines in the presence of a base.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of the corresponding amine.

Substitution: Formation of substituted benzamides.

Aplicaciones Científicas De Investigación

3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for designing new drugs with potential therapeutic effects, such as anti-inflammatory or anticancer agents.

Biological Studies: The compound can be used to study the interactions with biological targets, such as enzymes or receptors.

Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as enhanced stability or conductivity.

Mecanismo De Acción

The mechanism of action of 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyrimidine moiety can engage in hydrogen bonding and π-π interactions, while the benzamide core can provide additional binding affinity and specificity.

Comparación Con Compuestos Similares

Halogen-Substituted Benzamides (CAS 2034482-11-4)

The compound 5-bromo-2-chloro-N-(2-(pyrimidin-5-yl)ethyl)benzamide (CAS 2034482-11-4) replaces methoxy groups with halogen atoms (Br, Cl). Halogens are electron-withdrawing, which may enhance binding to electrophilic regions of biological targets compared to the electron-donating methoxy groups in the parent compound. This substitution could increase potency in kinase inhibition or DNA-interacting pathways but may reduce metabolic stability due to higher susceptibility to oxidative degradation .

Hydroxy-Substituted Benzamides (THHEB)

3,4,5-Trihydroxy-N-[2-(4-hydroxyphenyl)ethyl]benzamide (THHEB) exhibits a trihydroxybenzamide core and a 4-hydroxyphenylethyl chain. In contrast to the methoxy groups in the target compound, hydroxyl groups confer strong antioxidant activity, as demonstrated by THHEB’s ability to scavenge DPPH and superoxide radicals (IC₅₀ = 22.8 and 2.5 μM, respectively) .

Analogs with Heterocyclic Modifications

Oxadiazole-Containing Derivatives (CAS 1119413-67-0)

3,4-Dimethoxy-N-{2-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]phenyl}benzamide (CAS 1119413-67-0) replaces the pyrimidin-5-yl-ethyl group with a pyridinyl-oxadiazole-phenyl moiety. However, the ethyl-pyrimidine group in the target compound may offer better solubility due to reduced steric hindrance .

Morpholino-Pyrimidine Derivatives ()

A structurally complex analog, 3,5-dimethoxy-N-(2-((6-morpholinopyridin-3-yl)amino)-4-(4-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide, incorporates morpholino and trifluoromethylphenoxy groups. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the morpholino ring improves solubility. This suggests that the target compound’s simpler pyrimidinyl-ethyl chain may prioritize synthetic accessibility over tailored pharmacokinetics .

Lipophilicity and Solubility

However, the pyrimidin-5-yl-ethyl chain’s polarity may counterbalance this, as seen in analogs like N-(2-(pyrimidin-5-yl)ethyl)cyclohex-3-enecarboxamide (CAS 2034396-73-9), where non-aromatic chains reduce logP .

Actividad Biológica

3,4-Dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is an organic compound belonging to the benzamide class. It features a benzamide core with two methoxy groups at the 3 and 4 positions and a pyrimidin-5-yl ethyl group attached to the nitrogen atom. This unique structure suggests potential biological activities that warrant investigation.

The biological activity of 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide is primarily attributed to its interactions with various biological targets, including enzymes and receptors. The pyrimidine moiety can facilitate hydrogen bonding and π-π interactions, enhancing binding affinity and specificity towards molecular targets. The benzamide core may further modulate enzyme activity by acting as a competitive inhibitor or allosteric modulator.

Anticancer Activity

Recent studies have indicated that compounds similar to 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibit significant anticancer properties. For instance, derivatives with similar structural motifs have shown potent inhibitory effects against various cancer cell lines, such as MCF-7 and HCT116. The IC50 values for these compounds often fall below 10 µM, indicating strong antiproliferative effects .

Table 1: Anticancer Activity of Related Compounds

Enzyme Inhibition

The compound has been evaluated for its potential as an enzyme inhibitor, particularly against cholinesterases. Similar dimethoxy benzamides have demonstrated effective inhibition of acetylcholinesterase (AChE), with reported Ki values ranging from 13.62 nM to 33.00 nM, suggesting that 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide could possess comparable inhibitory properties .

Study on Antiproliferative Effects

In a study assessing the antiproliferative effects of various benzamide derivatives, it was found that compounds with similar structures to 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide exhibited significant growth inhibition in cancer cell lines. The study highlighted the importance of substituents on the benzamide core in enhancing biological activity.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of 3,4-dimethoxy-N-(2-(pyrimidin-5-yl)ethyl)benzamide to various targets. These studies suggest that the compound may effectively inhibit key enzymes involved in cancer progression by occupying their active sites and preventing substrate binding .

Future Directions

Given its promising biological activities, further research is warranted to explore:

- In vivo Studies : To evaluate the pharmacokinetics and therapeutic efficacy in animal models.

- Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

- Structure-Activity Relationship (SAR) : To optimize its structure for enhanced potency and selectivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.